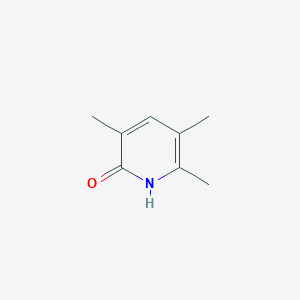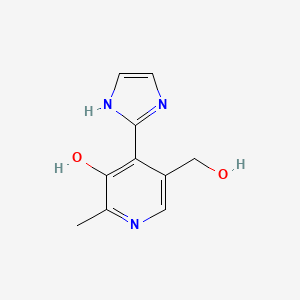
5-Ethyl-2-methoxybenzoic acid
概要
説明
5-Ethyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fifth position and a methoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 5-Ethyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of quinones or carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 5-Ethyl-2-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of substituted benzoic acids on biological systems. It may also be used as a reference compound in analytical chemistry.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-2-methoxybenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
2-Methoxybenzoic acid: Lacks the ethyl group at the fifth position.
5-Ethylbenzoic acid: Lacks the methoxy group at the second position.
2,5-Dimethoxybenzoic acid: Contains an additional methoxy group at the fifth position instead of an ethyl group.
Uniqueness: 5-Ethyl-2-methoxybenzoic acid is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzoic acid derivatives.
特性
IUPAC Name |
5-ethyl-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRRZRXHDBVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3356431.png)

![5H-Pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B3356443.png)




![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)
![2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol](/img/structure/B3356485.png)
![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)


